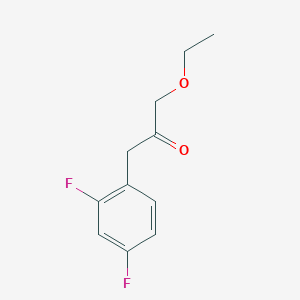
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a propanone backbone with an ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of 2,4-difluorobenzoic acid.
Reduction: Formation of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes critical for fungal cell wall synthesis, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar difluorophenyl group.
Voriconazole: Another antifungal drug with structural similarities.
2,4-Difluoroacetophenone: A related compound used in various chemical syntheses.
Uniqueness
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12F2O2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-3-ethoxypropan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
JRMLXDDSGNGANX-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)CC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


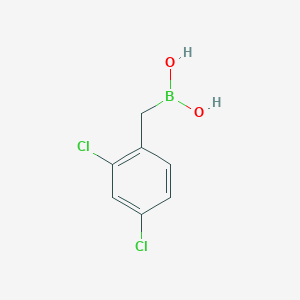
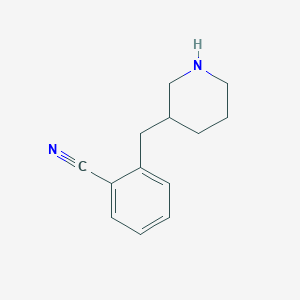

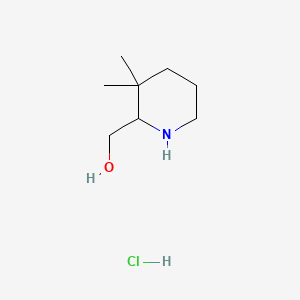

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
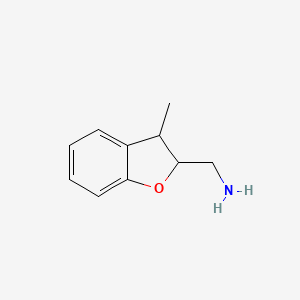

![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
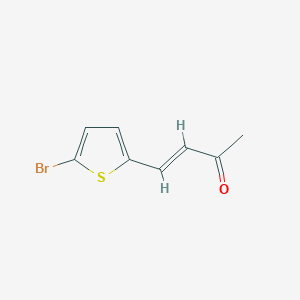
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
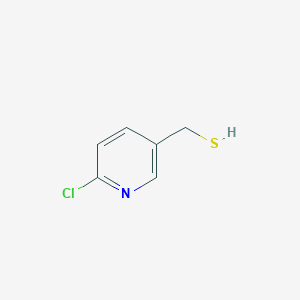
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)

